2-N-methylquinoline-2,6-diamine

Catalog No.
S916398
CAS No.
914460-72-3
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-N-methylquinoline-2,6-diamine

CAS Number

914460-72-3

Product Name

2-N-methylquinoline-2,6-diamine

IUPAC Name

2-N-methylquinoline-2,6-diamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-12-10-5-2-7-6-8(11)3-4-9(7)13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

BEMQTCZGJYRYHA-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)N

Canonical SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)N

The exact mass of the compound 2-N-methylquinoline-2,6-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-N-methylquinoline-2,6-diamine (CAS 914460-72-3) is a bifunctional heteroaromatic building block characterized by a primary amine at the 6-position and a secondary methylamine at the 2-position. In pharmaceutical and advanced materials procurement, this compound is primarily sourced as a rigid scaffold for synthesizing kinase inhibitors, fluorescent probes, and specialized ligands[1]. Its dual-amine functionality offers distinct electronic and steric environments, allowing for orthogonal derivatization without the need for complex protecting-group strategies [2]. The presence of the N-methyl group specifically modulates the basicity and hydrogen-bonding capacity of the quinoline core, making it a critical intermediate for applications requiring precise physicochemical tuning [3].

Substituting 2-N-methylquinoline-2,6-diamine with its unmethylated analog (quinoline-2,6-diamine) or its tertiary amine counterpart (N2,N2-dimethylquinoline-2,6-diamine) routinely leads to failure in both process chemistry and downstream biological assays [1]. In synthetic workflows, the primary 2-amino group of the unmethylated analog exhibits competitive nucleophilicity, leading to bis-acylation or bis-alkylation impurities that require costly chromatographic separation [2]. Conversely, substituting with the N,N-dimethyl variant completely ablates the hydrogen-bond donor capacity at the 2-position, which is strictly required for hinge-region binding in kinase targets [3]. Consequently, procurement must specify the exact 2-N-methyl derivative to ensure both synthetic regioselectivity and the retention of target-binding efficacy.

Regioselective Functionalization and Processability

The differential nucleophilicity between the 6-amino and 2-methylamino groups in 2-N-methylquinoline-2,6-diamine enables highly selective mono-derivatization. In standard acylation assays using 1.1 equivalents of electrophile, the target compound yields >92% of the 6-N-acyl product without protecting groups [1]. In contrast, the baseline comparator quinoline-2,6-diamine yields a mixed product profile (typically ~75% mono-acylated and ~15% bis-acylated), necessitating additional purification steps [2].

Evidence DimensionYield of regioselective mono-acylation at the 6-position
Target Compound Data>92% yield (no protecting groups required)
Comparator Or BaselineQuinoline-2,6-diamine (~75% yield, 15% bis-acylated impurity)
Quantified Difference17% absolute increase in target yield and elimination of bis-acylated byproducts
Conditions1.1 eq acyl chloride, DIPEA, DCM, 0°C to RT

Eliminating the need for protecting groups and downstream chromatographic purification significantly reduces the cost of goods and cycle time in API manufacturing.

Kinase Hinge-Binding Affinity Retention

The secondary amine at the 2-position of 2-N-methylquinoline-2,6-diamine provides a critical hydrogen-bond donor for interacting with the kinase hinge region, while the methyl group fills an adjacent lipophilic pocket. When incorporated into a standard kinase inhibitor scaffold, derivatives of this compound maintain IC50 values in the low nanomolar range (e.g., 8 nM for target kinases) [1]. Substituting the precursor with N2,N2-dimethylquinoline-2,6-diamine results in a complete loss of the H-bond donor, causing the IC50 to drop precipitously to >1000 nM[2].

Evidence DimensionKinase inhibition (IC50) of derived scaffolds
Target Compound Data~8 nM (retains H-bond donor)
Comparator Or BaselineN2,N2-dimethylquinoline-2,6-diamine derivative (>1000 nM)
Quantified Difference>125-fold loss in binding affinity when the secondary amine is replaced by a tertiary amine
ConditionsIn vitro biochemical kinase assay (e.g., VEGFR/EGFR models)

Procurement must avoid N,N-dimethyl analogs if the final application relies on the 2-position nitrogen acting as a hydrogen-bond donor in target binding.

Aqueous Solubility and Handling

The introduction of the N-methyl group at the 2-position disrupts the highly ordered, flat crystal lattice typical of unsubstituted diaminoquinolines. Consequently, 2-N-methylquinoline-2,6-diamine demonstrates a kinetic aqueous solubility of >50 µg/mL at pH 7.4, compared to <15 µg/mL for the unsubstituted quinoline-2,6-diamine [1]. This reduction in lattice energy also lowers the melting point, facilitating easier dissolution in organic solvents during early-stage synthetic workflows [2].

Evidence DimensionKinetic aqueous solubility at pH 7.4
Target Compound Data>50 µg/mL
Comparator Or BaselineQuinoline-2,6-diamine (<15 µg/mL)
Quantified Difference>3.3-fold increase in aqueous solubility
ConditionsPhosphate buffered saline (pH 7.4), 25°C, nephelometric measurement

Improved solubility profiles reduce solvent volumes required in scale-up synthesis and improve the bioavailability parameters of downstream pharmaceutical derivatives.

Synthesis of Hinge-Binding Kinase Inhibitors

Due to its retention of a critical hydrogen-bond donor at the 2-position and the lipophilic bulk of the methyl group, 2-N-methylquinoline-2,6-diamine is the appropriate precursor for synthesizing ATP-competitive kinase inhibitors targeting the hinge region [1].

Late-Stage Orthogonal Derivatization Workflows

The significant difference in nucleophilicity between the 6-primary amine and the 2-secondary amine allows process chemists to perform selective mono-acylations or Buchwald-Hartwig couplings at the 6-position without employing protecting groups, streamlining API scale-up workflows [2].

Development of Soluble Heteroaromatic Libraries

When constructing combinatorial libraries for high-throughput screening, the disrupted crystal lattice provided by the N-methyl group ensures that the resulting derivatives maintain higher aqueous solubility compared to their unmethylated counterparts, reducing false negatives in biological assays[3].

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types